4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrrole ring with a thiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an appropriate aldehyde and an amine.
Thiazole Ring Formation: The thiazole ring is formed by reacting the pyrrole derivative with a thioamide under acidic conditions.
Final Coupling: The final step involves coupling the benzyl group to the pyrrole-thiazole intermediate, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
- 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-2(1H)-pyridinone
Uniqueness
4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is unique due to its combined pyrrole and thiazole rings, which confer distinct chemical and biological properties. This structural combination is less common compared to other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
4-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S.ClH/c1-11-8-14(15-10-20-16(17)18-15)12(2)19(11)9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H2,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCXSBJGQVORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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